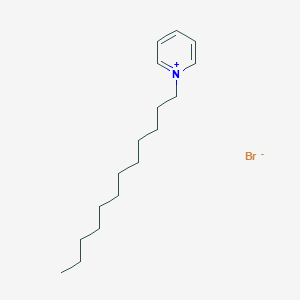

1-Dodecylpyridinium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-dodecylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N.BrH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXWPUCNFMVBBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-74-5 (chloride), 17342-21-1 (sulfate), 3026-66-2 (iodide) | |

| Record name | Laurosept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883294 | |

| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-73-4 | |

| Record name | Dodecylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurosept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Dodecylpyridinium Bromide

This guide provides a comprehensive overview of the synthesis and purification of 1-dodecylpyridinium bromide (DPB), a quaternary ammonium salt with significant applications in drug development, antimicrobial research, and as a versatile surfactant.[1][2][] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Versatility of this compound

This compound belongs to the class of cationic surfactants, characterized by a positively charged pyridinium head group and a long, hydrophobic dodecyl tail.[1][4] This amphipathic structure is the basis for its utility in a wide range of applications. In the pharmaceutical sciences, DPB is investigated for its antimicrobial properties and its ability to interact with cell membranes, potentially enhancing drug delivery.[1] Its surfactant properties also make it valuable in various formulations.[1][4]

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for synthesizing this compound is through the direct quaternization of pyridine with 1-bromododecane.[5][6] This reaction, a classic example of a Menschutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Reaction Mechanism

In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromododecane that is bonded to the bromine atom. The bromide ion is subsequently displaced as a leaving group, resulting in the formation of the 1-dodecylpyridinium cation and a bromide anion, which associate to form the salt.

The choice of solvent can influence the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation, but not the nucleophile, thus increasing its reactivity. However, in practice, the reaction is often carried out in polar protic solvents like isopropanol or methanol, or even neat (without a solvent), which can also afford good yields.[6][7]

Visualizing the Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Comparative Analysis of Synthesis Protocols

| Parameter | Protocol 1 | Protocol 2 | Rationale and Insights |

| Reactants | Equimolar amounts of 1-bromododecane and pyridine.[8] | 1:1.1 molar ratio of 1-bromododecane to pyridine.[9] | Using a slight excess of the less expensive and more easily removed reactant (pyridine) can help drive the reaction to completion. |

| Solvent | Isopropanol.[8] | Ethanol.[9] | The choice of a polar protic solvent aids in dissolving the reactants and can facilitate the separation of the product, which may precipitate upon cooling. The selection often depends on the desired workup procedure. |

| Temperature | Reflux.[8] | 80°C.[5][9] | Higher temperatures increase the reaction rate. Refluxing ensures a constant temperature at the boiling point of the solvent, while a set temperature provides more precise control. |

| Reaction Time | 6 hours.[8] | 17 hours to 3 days.[5][9] | The reaction time is a critical parameter that should be optimized. Monitoring the reaction progress by techniques like TLC or NMR can prevent unnecessary heating and potential side reactions. |

| Yield | ~100% (completion).[8] | 67%.[10] | Yields can be highly dependent on the purity of the starting materials, reaction conditions, and the efficiency of the purification process. |

Detailed Experimental Protocol for Synthesis

This protocol is a synthesis of best practices observed in the literature.

Materials:

-

1-Bromododecane (reagent grade)

-

Pyridine (reagent grade, dried over KOH)

-

Isopropanol (anhydrous)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

Procedure:

-

Apparatus Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are properly sealed.

-

Reactant Addition: In the flask, dissolve 1-bromododecane (1.0 equivalent) in a minimal amount of isopropanol.

-

From the dropping funnel, add pyridine (1.05 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring.[8]

-

Monitoring: Monitor the reaction for 6-8 hours. The formation of a white precipitate indicates product formation.

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Filtration: Collect the crude product by vacuum filtration and wash the solid with cold diethyl ether to remove unreacted starting materials.[10]

-

Drying: Dry the crude this compound under vacuum.

Purification of this compound: Achieving High Purity

The purification of the crude product is crucial to remove unreacted starting materials and any potential side products. The choice of purification method depends on the nature of the impurities and the desired final purity.

Recrystallization: The Workhorse of Purification

Recrystallization is the most common and effective method for purifying solid organic compounds.[4][11] The principle lies in the differential solubility of the desired compound and impurities in a chosen solvent system at different temperatures.[11]

Solvent Selection for Recrystallization:

The ideal recrystallization solvent for this compound should:

-

Completely dissolve the compound at an elevated temperature.

-

Have low solubility for the compound at low temperatures.

-

Either not dissolve impurities at all or keep them dissolved at low temperatures.

-

Be chemically inert towards the compound.

-

Be volatile enough to be easily removed from the purified crystals.

For quaternary ammonium salts like DPB, common and effective solvent systems include:

-

Acetonitrile/Water: Acetonitrile is a good solvent for many organic salts, and the addition of water as an anti-solvent can induce crystallization.

-

Methanol/Water: Similar to the acetonitrile/water system, methanol is a good initial solvent.

-

Acetone/Water: Another viable polar solvent/anti-solvent system.

Detailed Protocol for Recrystallization:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., acetonitrile) and heat the mixture gently with stirring until the solid dissolves completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Advanced Purification Techniques

For instances where recrystallization is insufficient to achieve the desired purity, more advanced techniques can be employed.

-

Column Chromatography: While challenging for highly polar quaternary ammonium salts due to strong interactions with silica gel, purification can be achieved using alternative stationary phases like alumina or C18 reverse-phase silica.[12] For alumina, a mobile phase such as acetonitrile/water (e.g., 95:5) can be effective.[12]

-

Ion-Exchange Chromatography: This technique can be highly effective for purifying ionic compounds. A cation-exchange resin can be used to capture the 1-dodecylpyridinium cation, which is then eluted with a solution of a suitable salt (e.g., HBr).

Visualizing the Purification Strategy

Caption: A decision-making workflow for the purification of this compound.

Characterization of this compound

To confirm the identity and purity of the synthesized product, several analytical techniques should be employed.

-

Melting Point: Pure this compound has a reported melting point of 89-90 °C.[13] A sharp melting point range close to the literature value is a good indicator of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is an invaluable tool for structural elucidation. The spectrum of this compound will show characteristic peaks for the protons on the pyridinium ring, the dodecyl chain, and the alpha-protons adjacent to the nitrogen atom. An example of a 1H NMR spectrum for this compound can be found in spectral databases.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion

The synthesis and purification of this compound are well-established processes that can be reliably performed in a standard laboratory setting. A thorough understanding of the underlying reaction mechanism and the principles of purification are essential for obtaining a high-purity product. By carefully controlling reaction parameters and selecting the appropriate purification strategy, researchers can confidently synthesize this versatile compound for their specific applications in drug development and beyond.

References

- 1. column-chromatography.com [column-chromatography.com]

- 2. spectrabase.com [spectrabase.com]

- 4. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 104-73-4 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. KR20130073854A - Method for purifying quaternary ammonium systems with high purity - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Characterization of 1-Dodecylpyridinium Bromide by NMR and FTIR Spectroscopy

Abstract

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 1-dodecylpyridinium bromide (DPB), a cationic surfactant with wide-ranging applications in research and industry. Focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document serves as a detailed resource for researchers, scientists, and professionals in drug development. It offers not only procedural steps but also the underlying scientific principles and data interpretation, ensuring a thorough understanding of the characterization process.

Introduction to this compound (DPB)

This compound, also known as laurylpyridinium bromide, is a quaternary ammonium compound consisting of a pyridine ring with a 12-carbon alkyl chain (dodecyl group) attached to the nitrogen atom, and a bromide counterion. Its amphiphilic nature, with a hydrophilic pyridinium head and a hydrophobic dodecyl tail, imparts surfactant properties that make it valuable in various applications, including as a phase-transfer catalyst, a component in photoresist formulations for microelectronics, and as an antimicrobial agent in pharmaceutical and industrial settings[1]. The precise chemical structure of DPB is critical to its function, necessitating accurate and reliable characterization methods.

Synthesis of this compound: A Brief Overview

A fundamental understanding of the synthesis of DPB is crucial as it informs potential impurities that may be observed during spectroscopic analysis. The most common method for synthesizing DPB is through a quaternization reaction. This typically involves the direct alkylation of pyridine with 1-bromododecane[2].

The reaction is generally carried out by heating a mixture of pyridine and 1-bromododecane, often with stirring, for several hours. The product, DPB, precipitates from the reaction mixture and can be purified by washing with a non-polar solvent like diethyl ether to remove unreacted starting materials[2]. Potential impurities could include residual pyridine or 1-bromododecane, which would be detectable by NMR and FTIR spectroscopy.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like DPB. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

Experimental Protocol: NMR Analysis

Sample Preparation:

The quality of the NMR spectrum is highly dependent on the sample preparation. For DPB, a common procedure is as follows:

-

Solvent Selection: Choose a deuterated solvent in which DPB is soluble. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are suitable choices. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Dissolve approximately 5-10 mg of the purified DPB sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.

Data Acquisition:

A standard 1D proton and carbon NMR experiment can be performed on a 400 MHz or 500 MHz NMR spectrometer. Typical acquisition parameters would include:

-

¹H NMR: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: 1024-2048 scans, a spectral width of 0 to 200 ppm, and a relaxation delay of 2 seconds. Proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.

¹H NMR Spectral Interpretation of this compound

The ¹H NMR spectrum of DPB will exhibit characteristic signals corresponding to the protons of the pyridinium ring and the dodecyl chain. The electron-withdrawing nature of the positively charged nitrogen atom in the pyridinium ring causes the adjacent protons to be significantly deshielded, appearing at a higher chemical shift (downfield).

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (ortho to N) | 8.8 - 9.2 | Doublet (d) | 2H |

| H-4 (para to N) | 8.4 - 8.6 | Triplet (t) | 1H |

| H-3, H-5 (meta to N) | 8.0 - 8.2 | Triplet (t) | 2H |

| N-CH₂ (C1' of dodecyl) | 4.8 - 5.0 | Triplet (t) | 2H |

| -CH₂- (C2' of dodecyl) | 1.9 - 2.1 | Multiplet (m) | 2H |

| -(CH₂)₉- (bulk methylene) | 1.2 - 1.4 | Broad multiplet | 18H |

| -CH₃ (C12' of dodecyl) | 0.8 - 0.9 | Triplet (t) | 3H |

Causality behind Experimental Choices: The use of a high-field NMR spectrometer (400 MHz or higher) is crucial for achieving good signal dispersion, especially for resolving the multiplets of the pyridinium protons. The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte signals.

¹³C NMR Spectral Interpretation of this compound

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. Similar to the proton spectrum, the carbons of the pyridinium ring are deshielded and appear downfield.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2, C-6 (ortho to N) | 145 - 148 |

| C-4 (para to N) | 144 - 146 |

| C-3, C-5 (meta to N) | 128 - 130 |

| N-CH₂ (C1' of dodecyl) | 60 - 63 |

| -CH₂- (C2' of dodecyl) | 31 - 33 |

| -(CH₂)ₙ- (bulk methylene) | 28 - 30 |

| -CH₂- (C11' of dodecyl) | 22 - 24 |

| -CH₃ (C12' of dodecyl) | 13 - 15 |

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the molecule. Furthermore, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals by observing their correlations.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis

Sample Preparation:

For a solid sample like DPB, the KBr (potassium bromide) pellet method is a common and effective technique:

-

Grinding: Grind a small amount (1-2 mg) of the dry DPB sample into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet. The transparency of the pellet is crucial for obtaining a good quality spectrum.

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation. A small amount of the solid sample is simply placed onto the ATR crystal.

Data Acquisition:

An FTIR spectrometer is used to record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet (or the empty ATR crystal) should be recorded first and automatically subtracted from the sample spectrum.

FTIR Spectral Interpretation of this compound

The FTIR spectrum of DPB will display characteristic absorption bands corresponding to the vibrational modes of the pyridinium ring and the dodecyl chain.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic (Pyridinium) |

| 2950 - 2850 | C-H stretching (asymmetric & symmetric) | Aliphatic (-CH₂, -CH₃) |

| 1630 - 1600 | C=C and C=N stretching | Aromatic ring (Pyridinium) |

| 1480 - 1460 | C-H bending (scissoring) | Aliphatic (-CH₂) |

| 1380 - 1370 | C-H bending (umbrella mode) | Aliphatic (-CH₃) |

| 780 - 680 | C-H out-of-plane bending | Aromatic (Pyridinium) |

Authoritative Grounding: The assignment of these vibrational modes is based on well-established correlation charts for infrared spectroscopy and comparison with spectra of similar compounds. The presence of both aromatic and aliphatic C-H stretching bands, along with the characteristic pyridinium ring vibrations, provides strong evidence for the structure of DPB.

Integrated Spectroscopic Analysis Workflow

The characterization of this compound is a multi-step process that relies on the complementary information provided by different analytical techniques. A logical workflow ensures a thorough and accurate structural confirmation.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The comprehensive characterization of this compound using NMR and FTIR spectroscopy provides a robust and reliable method for confirming its chemical structure and purity. ¹H and ¹³C NMR spectroscopy offer detailed insights into the atomic connectivity and chemical environment of the molecule, while FTIR spectroscopy confirms the presence of key functional groups. By following the detailed protocols and interpretation guidelines presented in this technical guide, researchers and professionals can confidently verify the identity and quality of this compound for its intended applications.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Dodecylpyridinium Bromide

This guide provides a comprehensive technical overview of the physicochemical properties of 1-dodecylpyridinium bromide (DPB), a cationic surfactant of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into the experimental methodologies and the scientific principles that govern the behavior of this versatile molecule.

Introduction: The Molecular Architecture and Significance of this compound

This compound is a quaternary ammonium salt that possesses a unique amphiphilic structure, consisting of a hydrophilic pyridinium headgroup and a hydrophobic dodecyl tail.[1] This molecular arrangement imparts surfactant properties, enabling it to reduce surface tension and form self-assembled structures in solution, primarily micelles.[1] Its utility spans various applications, including as a phase transfer catalyst, a component in formulations, and in biological studies due to its interactions with cell membranes.[1] Furthermore, its antimicrobial properties make it a compound of interest for pharmaceutical and industrial applications.[1][2][3][4]

Caption: Molecular structure of this compound.

Synthesis and Purification: A Protocol for High-Purity Material

The synthesis of this compound is typically achieved through the quaternization of pyridine with 1-bromododecane.[5] The purity of the final product is paramount for accurate physicochemical studies, as impurities can significantly affect properties like the critical micelle concentration (CMC).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine equimolar amounts of freshly distilled pyridine and 1-bromododecane.[6] Isopropanol can be used as a solvent to facilitate the reaction.[6]

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80°C) with continuous stirring under a nitrogen atmosphere for 6 to 17 hours.[5][6] The progress of the reaction can be monitored by the formation of a second, denser phase containing the ionic liquid.[5]

-

Isolation: After the reaction is complete, the mixture is cooled to room temperature. The resulting solid pyridinium salt is then isolated.

-

Purification: The crude product is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.[5] The purified product is then dried under vacuum to yield a white to off-white solid.[1][5] The yield for this reaction is typically around 67%.[5] For highly pure samples required for precise physicochemical measurements, recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary.

Core Physicochemical Properties

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of any surfactant, representing the concentration at which the formation of micelles becomes spontaneous.[7] Below the CMC, this compound exists predominantly as individual monomers in solution. Above the CMC, additional surfactant molecules aggregate to form micelles.[7]

The CMC is not a fixed value but is influenced by several factors, including temperature, the nature of the counterion, and the presence of electrolytes.[8][9]

| Condition | CMC (mM) | Reference |

| Aqueous solution at 25°C | 15.1 | [10] |

| Aqueous solution at 30°C | 14.8 | [10] |

| Aqueous solution at 35°C | 14.6 | [10] |

| Aqueous solution at 40°C | 14.5 | [10] |

The temperature dependence of the CMC for ionic surfactants often exhibits a U-shaped curve, with a minimum CMC at a specific temperature.[11] The addition of electrolytes, such as salts, typically decreases the CMC of ionic surfactants by reducing the electrostatic repulsion between the charged headgroups.[8]

Aggregation Behavior and Micelle Characteristics

Above the CMC, this compound molecules self-assemble into micelles. The size and shape of these aggregates are crucial for their application, particularly in drug delivery, where they can encapsulate hydrophobic drugs. The aggregation number, which is the number of surfactant molecules in a single micelle, is a key parameter in characterizing these structures.[12]

Dynamic Light Scattering (DLS) is a powerful technique for determining the hydrodynamic size of micelles in solution.[12]

| Parameter | Value | Conditions | Reference |

| Hydrodynamic Diameter | ~2-5 nm | Aqueous solution, above CMC | [12] (Typical range for similar surfactants) |

| Aggregation Number | 50-80 | Aqueous solution, above CMC | [13][14] (Typical range for similar surfactants) |

It is important to note that micelle size can be influenced by factors such as surfactant concentration, temperature, and ionic strength of the solution.[12]

Caption: Schematic of micelle formation above the CMC.

Solubility Profile

This compound is generally soluble in polar solvents like water and alcohols, and less soluble in non-polar solvents.[1] This solubility behavior is a direct consequence of its amphiphilic nature.

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Methanol | Soluble | [15] (Implied from synthesis protocols) |

| Diethyl Ether | Sparingly Soluble | [5] (Used for washing) |

Thermal Properties

The thermal stability of this compound is a critical parameter for its storage and application in various processes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating its thermal behavior.[16][17] TGA provides information on the decomposition temperature, while DSC reveals phase transitions such as melting and crystallization.[16][17]

| Thermal Property | Value (°C) | Reference |

| Melting Point | ~66-70 (for the chloride analogue) | [18] |

| Decomposition Onset | >200 | [6] (Typical for similar ionic liquids) |

Note: The melting point is for the chloride analogue, as a specific value for the bromide was not found in the initial searches. The decomposition onset is an approximation based on the general thermal stability of similar ionic liquids.

Experimental Protocols: A Guide to Accurate Characterization

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method relies on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes due to the formation of less mobile micelles.[2]

Caption: Workflow for CMC determination by conductivity.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity deionized water. Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Conductivity Measurement: Calibrate a conductivity meter with standard KCl solutions. Measure the conductivity of each dilution at a constant temperature (e.g., 25°C).[19]

-

Data Analysis: Plot the measured conductivity as a function of the surfactant concentration. The resulting graph will show two linear regions with different slopes.

-

CMC Determination: The CMC is the concentration at the intersection of the two linear portions of the graph.[4]

Micelle Size Characterization by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[20] The rate of these fluctuations is related to the particle size, allowing for the determination of the hydrodynamic diameter of the micelles.[21]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of this compound at a concentration significantly above its CMC in a filtered, high-purity solvent. Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and other particulates.[21]

-

Instrument Setup: Allow the DLS instrument to warm up and stabilize. Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

-

Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature for at least 10-15 minutes.[21] Perform the DLS measurement.

-

Data Analysis: The instrument's software will analyze the correlation function of the scattered light intensity to calculate the particle size distribution and the average hydrodynamic diameter.

Key Applications in Research and Drug Development

The unique physicochemical properties of this compound make it a valuable tool in various research and development areas:

-

Drug Delivery: The ability to form micelles allows for the encapsulation and solubilization of poorly water-soluble drugs, enhancing their bioavailability.[22]

-

Antimicrobial Formulations: Its inherent antimicrobial activity makes it a candidate for use in antiseptic and disinfectant formulations.[3][11][23]

-

Gene Delivery: As a cationic lipid, it has the potential to form complexes with negatively charged DNA or RNA, facilitating their delivery into cells.

-

Photoresist Formulations: It is used in the electronics industry as a component in photoresist formulations for microelectronics fabrication.[14][21]

References

- 1. benchchem.com [benchchem.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. justagriculture.in [justagriculture.in]

- 4. Method of Determination of CMC | PPT [slideshare.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ajer.org [ajer.org]

- 7. Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution | Semantic Scholar [semanticscholar.org]

- 8. scribd.com [scribd.com]

- 9. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. entegris.com [entegris.com]

- 11. scialert.net [scialert.net]

- 12. Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques) - Technologia i Jakość Wyrobów - Tom R. 67 (2022) - BazTech - Yadda [yadda.icm.edu.pl]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound | 104-73-4 [chemicalbook.com]

- 16. Dodecylpyridinium bromide | C17H30N.Br | CID 66917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. 1-Dodecylpyridinium chloride 98 207234-02-4 [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching: Full Paper PDF & Summary | Bohrium [bohrium.com]

An In-depth Technical Guide to the Solubility of 1-Dodecylpyridinium Bromide in Polar and Non-polar Solvents

Foreword: Understanding the Amphiphilic Nature of 1-Dodecylpyridinium Bromide

This compound (DPB), a quaternary ammonium salt, is a cationic surfactant of significant interest across various scientific and industrial domains, including drug delivery, material science, and antimicrobial applications.[1][2] Its molecular architecture, featuring a positively charged pyridinium head group and a long, hydrophobic dodecyl tail, imparts a dualistic nature—hydrophilic and lipophilic—that governs its solubility and self-assembly behavior in different solvent environments. This guide provides a comprehensive exploration of the solubility of DPB in both polar and non-polar solvents, offering a mechanistic understanding, practical experimental protocols, and a framework for predicting its behavior in complex systems.

The Molecular Basis of this compound's Solubility

The solubility of this compound is a nuanced interplay of electrostatic interactions, hydrophobic effects, and solvent-solute affinities. Its structure consists of a polar, aromatic pyridinium ring, which is N-alkylated with a 12-carbon chain, and a bromide counter-ion.[3] This amphiphilic character is the primary determinant of its solubility profile.

-

In Polar Solvents: In polar protic solvents like water and alcohols, the primary driving force for the dissolution of DPB is the strong ion-dipole interactions between the polar solvent molecules and the charged pyridinium headgroup and bromide anion.[1][4] Water molecules, for instance, form hydration shells around these ionic components, an energetically favorable process. However, the long dodecyl chain disrupts the hydrogen-bonding network of water, leading to a phenomenon known as the hydrophobic effect. To minimize this disruption, at concentrations above the critical micelle concentration (CMC), DPB molecules self-assemble into micelles, sequestering the hydrophobic tails in the core and exposing the polar head groups to the solvent.

-

In Non-polar Solvents: In non-polar solvents such as hexane or toluene, the solubility of DPB is generally limited.[1] These solvents cannot effectively solvate the charged pyridinium headgroup and bromide ion, making the dissolution process energetically unfavorable. The dominant interactions in these systems are the van der Waals forces between the non-polar solvent and the dodecyl tail of the DPB molecule. Consequently, the ionic head remains poorly solvated, restricting the overall solubility.

Quantitative Solubility Profile of this compound

While general solubility trends are well-understood, precise quantitative data is crucial for formulation development and research applications. The following table summarizes the available solubility information for DPB and related compounds in various solvents. It is important to note that specific numerical solubility data for this compound is not extensively reported in publicly available literature. The data presented here is a compilation of general descriptions and data for analogous compounds to provide a predictive framework.

| Solvent | Type | Polarity | Expected Solubility of this compound |

| Water | Polar Protic | High | Soluble[1][4] |

| Ethanol | Polar Protic | High | Soluble[4] |

| Methanol | Polar Protic | High | Soluble |

| Acetone | Polar Aprotic | Medium | Soluble |

| Toluene | Non-polar | Low | Less soluble[1] |

| Hexane | Non-polar | Low | Less soluble[1] |

Note: "Soluble" and "Less soluble" are qualitative terms from the literature. For precise applications, experimental determination of solubility is highly recommended.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6] This protocol provides a step-by-step guide for determining the solubility of this compound.

Principle

An excess amount of the solid solute (DPB) is equilibrated with a specific volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to a series of glass flasks or vials. A general rule is to add approximately 2-3 times the expected amount needed for saturation.

-

Add a precise volume of the desired solvent (e.g., 10 mL) to each flask.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a consistent speed (e.g., 150 rpm) for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate.[6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Remove the flasks from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or nylon) to remove any suspended solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and effective method for quantifying the concentration of DPB, owing to the UV absorbance of the pyridinium ring.

-

Preparation of Standards:

-

Prepare a stock solution of DPB of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of calibration standards with known concentrations.

-

-

Measurement:

-

Measure the absorbance of the calibration standards and the diluted sample at the wavelength of maximum absorbance (λmax) for DPB. The λmax for pyridinium compounds is typically in the UV region. A preliminary scan is necessary to determine the precise λmax in the chosen solvent.

-

Use the pure solvent as a blank.

-

-

Calculation:

-

Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

-

Determine the concentration of DPB in the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

Thermodynamic Considerations of Dissolution

The dissolution of this compound can be understood through the lens of thermodynamics, specifically the Gibbs free energy of solution (ΔG_sol), which is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

-

Enthalpy of Solution (ΔH_sol): This term represents the net heat change during dissolution. It involves the endothermic process of breaking the lattice energy of the solid DPB and the solvent-solvent interactions, and the exothermic process of forming new solute-solvent interactions (solvation). For many ionic liquids in water, the enthalpy of solution can be either endothermic or exothermic depending on the specific ions and their interactions with water.[1]

-

Entropy of Solution (ΔS_sol): This term reflects the change in disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid leads to an increase in entropy as the ions or molecules become more dispersed. However, the ordering of solvent molecules around the solute ions (solvation) can lead to a decrease in entropy. The overall entropy change is a balance of these effects.

A spontaneous dissolution process is characterized by a negative Gibbs free energy of solution.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of DPB:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process. However, the effect of temperature on the solubility of surfactants can be more complex due to the temperature dependence of micellization.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant. A good match between the polarity of the solute and the solvent generally leads to higher solubility.

-

Presence of Other Solutes: The addition of salts can influence the solubility of DPB. At low concentrations, added electrolytes can decrease the CMC and may affect the solubility of the monomeric surfactant.

Conclusion and Future Directions

This guide has provided a detailed overview of the solubility of this compound in polar and non-polar solvents. The amphiphilic nature of DPB governs its complex solubility behavior, which can be systematically investigated using the robust shake-flask method coupled with UV-Vis spectrophotometric quantification. While general solubility principles are well-established, there is a clear need for more extensive quantitative solubility data for DPB across a wider range of solvents and temperatures to facilitate its application in various fields. Future research should focus on generating this data and further elucidating the thermodynamic parameters of its dissolution to enable more precise predictions of its behavior in diverse chemical environments.

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. quora.com [quora.com]

1-Dodecylpyridinium Bromide (DPB): A Technical Guide for Researchers & Drug Development Professionals

Executive Summary

1-Dodecylpyridinium bromide (DPB), a cationic surfactant and ionic liquid, stands at the forefront of materials science with significant implications for pharmaceutical and biotechnological applications. Its unique amphiphilic structure, comprising a hydrophilic pyridinium head group and a hydrophobic twelve-carbon alkyl chain, underpins its diverse functionalities.[1] This guide provides an in-depth analysis of DPB's core properties, mechanisms of action, and practical applications. It serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols and evidence-based insights to harness the full potential of this versatile compound.

Core Physicochemical & Structural Properties

This compound (CAS No: 104-73-4) is a quaternary ammonium salt that presents as a white to off-white solid.[1] Its defining characteristic is its amphiphilic nature, which dictates its behavior in aqueous and non-aqueous environments.

Chemical Structure & Synthesis

DPB consists of a positively charged pyridinium ring attached to a long dodecyl (C12) alkyl chain, with a bromide anion providing charge neutrality.[1]

The synthesis of DPB is a straightforward nucleophilic substitution reaction, typically involving the quaternization of pyridine with 1-bromododecane.[2][3] The reaction proceeds by heating the reactants, often in a solvent like ethanol or methanol, or even neat, followed by purification.[2][4]

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of DPB.

Key Physicochemical Data

The functional properties of DPB are quantified by several key parameters, summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀BrN | [1][5] |

| Molecular Weight | 328.33 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 89-90 °C | [6] |

| Solubility | Soluble in polar solvents (water, alcohols) | [1] |

| Critical Micelle Concentration (CMC) | ~16 mM in water | [7] |

Mechanism of Action & Core Applications

DPB's utility stems from its surfactant properties and its ability to interact with and disrupt biological membranes. This dual functionality makes it a valuable tool in diverse scientific fields.

Surfactant & Micellar Properties

Above a specific concentration in an aqueous solution, the Critical Micelle Concentration (CMC), DPB monomers self-assemble into spherical structures called micelles.[7] In these micelles, the hydrophobic dodecyl tails form a core, shielded from the water, while the hydrophilic pyridinium heads form the outer corona. This process is fundamental to its application in solubilization and drug delivery.[7] The CMC is a critical parameter, as it marks the concentration at which the surfactant's properties, like surface tension reduction and solubilization capacity, become most effective.[7]

Applications in Drug Delivery

The hydrophobic core of DPB micelles can encapsulate poorly water-soluble drug molecules, significantly enhancing their aqueous solubility and bioavailability. This makes DPB a promising excipient in pharmaceutical formulations.[]

Diagram 2: Drug Encapsulation in a DPB Micelle

Caption: Hydrophobic drug encapsulated within the core of a DPB micelle.

Antimicrobial Activity

DPB exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1][9] The primary mechanism of action involves the disruption of the bacterial cell membrane.[3][9] The cationic pyridinium head group interacts with the negatively charged components of the bacterial membrane, while the hydrophobic dodecyl tail penetrates the lipid bilayer. This insertion compromises membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[3] Some studies suggest that its efficacy against resistant strains, such as MRSA, can be enhanced in the presence of efflux pump inhibitors.[3][9]

Other Industrial Applications

Beyond biomedical uses, DPB serves as:

-

A Phase Transfer Catalyst: Facilitating reactions between reactants in immiscible phases.[1]

-

An Intermediate in Chemical Synthesis: Used in the production of more complex molecules.[10]

-

A Component in Photoresists: Utilized in the electronics industry for manufacturing semiconductors.[10]

Key Experimental Protocols

To ensure reproducibility and scientific rigor, this section provides standardized protocols for the synthesis and characterization of DPB.

Protocol: Synthesis and Purification of DPB

This protocol describes the synthesis of DPB from pyridine and 1-bromododecane.

Materials:

-

Pyridine (reagent grade)

-

1-Bromododecane (reagent grade)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine pyridine and a slight molar excess of 1-bromododecane.

-

Heating: Heat the reaction mixture to 80°C under continuous stirring. The reaction is typically carried out for 17 hours.[2]

-

Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature. The formation of a white precipitate (DPB) should be observed.[2]

-

Isolation: Filter the white precipitate using a Büchner funnel.

-

Washing: Wash the collected solid multiple times with cold diethyl ether to remove unreacted starting materials.[2]

-

Drying: Dry the purified product under vacuum to yield DPB as a white powder.

Protocol: Determination of Critical Micelle Concentration (CMC) via Conductometry

This protocol outlines a common method for determining the CMC of DPB in an aqueous solution.

Principle: The conductivity of an ionic surfactant solution changes as micelles form. Below the CMC, conductivity increases linearly with concentration as individual ions contribute to charge transport. Above the CMC, newly added surfactant molecules form neutral-like micelles, causing the slope of the conductivity vs. concentration plot to decrease. The intersection of the two linear portions indicates the CMC.[11][12]

Materials:

-

Purified this compound (DPB)

-

High-purity deionized water

-

Conductivity meter with a temperature-controlled cell

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of DPB in deionized water (e.g., 50 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range both below and above the expected CMC (~16 mM).

-

Temperature Equilibration: Allow each solution to equilibrate to a constant temperature (e.g., 25°C) in the conductivity cell.

-

Measurement: Record the conductivity of each solution.

-

Data Analysis:

-

Plot the measured conductivity (y-axis) against the DPB concentration (x-axis).

-

Identify the two distinct linear regions in the plot.

-

Perform a linear regression for each region to obtain two equations.

-

The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC).

-

Diagram 3: Workflow for CMC Determination via Conductometry

Caption: Step-by-step workflow for determining the CMC of DPB.

Safety, Handling, and Toxicology

As with all quaternary ammonium compounds, proper handling of DPB is essential.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[6] Avoid the formation of dust.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Hazards: DPB is classified as an irritant. Safety data for the closely related 1-dodecylpyridinium chloride indicates it can cause skin and serious eye irritation.[13] Quaternary ammonium compounds can also be toxic to aquatic life.[13]

-

Toxicity: The bromide ion itself can have toxic effects at high concentrations, though exposure from DPB under normal laboratory use is minimal.[14] The primary toxicity concern is the compound's irritant nature and its effects on cell membranes.

Conclusion and Future Outlook

This compound is a highly versatile cationic ionic liquid with a well-established foundation of physicochemical properties and a growing portfolio of advanced applications. Its role as a surfactant, membrane-active agent, and catalyst makes it a compound of significant interest in drug delivery, antimicrobial research, and industrial chemistry. Future research will likely focus on modifying its structure to fine-tune its properties, such as creating derivatives with lower toxicity and enhanced biodegradability, and developing novel drug delivery systems that leverage its unique micellar characteristics for targeted therapies.

References

- 1. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 104-73-4 [chemicalbook.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. prepchem.com [prepchem.com]

- 5. Dodecylpyridinium bromide | C17H30N.Br | CID 66917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. pure.rug.nl [pure.rug.nl]

- 12. researchgate.net [researchgate.net]

- 13. chemos.de [chemos.de]

- 14. Unexplained Bromide Toxicity Presenting as Hyperchloremia and a Negative Anion Gap - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 1-Dodecylpyridinium Bromide in Micellar Catalysis for Green Organic Synthesis

Abstract: The imperative to develop sustainable and environmentally benign synthetic methodologies has positioned micellar catalysis at the forefront of modern organic chemistry.[1][2] This guide provides an in-depth exploration of 1-dodecylpyridinium bromide (DPB), a versatile cationic surfactant, as a catalyst and reaction medium for organic transformations. We delve into the fundamental principles of micellar catalysis, detailing how DPB self-assembles in water to create "nanoreactors" that enhance reaction rates and facilitate transformations of water-insoluble compounds.[1][3] This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed protocols for the synthesis of flavanones, a class of biologically significant heterocyclic compounds, using DPB-mediated catalysis in an aqueous environment.

The Principle of Micellar Catalysis with this compound (DPB)

Micellar catalysis leverages the unique properties of surfactants to conduct organic reactions in water, thereby replacing volatile and often toxic organic solvents.[2] this compound (DPB) is a quaternary ammonium salt featuring a long, hydrophobic C12 alkyl (dodecyl) tail and a positively charged, hydrophilic pyridinium head group.[4] This amphiphilic structure is the key to its function.

Above a specific concentration in water, known as the Critical Micelle Concentration (CMC), DPB monomers spontaneously self-assemble into spherical aggregates called micelles.[5][6] This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic tails and water.[5]

The resulting micelle possesses two distinct regions that drive catalysis:

-

The Hydrophobic Core: Composed of the intertwined dodecyl chains, this nonpolar interior acts as a reservoir, sequestering and concentrating water-insoluble organic reactants from the bulk aqueous phase. This high local concentration of reactants is a primary factor in the observed rate enhancement compared to reactions in bulk organic solvents.[1]

-

The Stern Layer: This is the charged outer surface of the micelle, consisting of the positively charged pyridinium head groups and tightly bound bromide counter-ions. This ionic interface can stabilize charged transition states or intermediates, further accelerating the reaction.

The overall effect is the creation of a micro-heterogeneous system where the bulk solvent is water, but the reaction itself occurs within a nanoscale organic-like environment, leading to enhanced efficiency, selectivity, and a significantly improved environmental profile.[3][5]

Figure 1: Mechanism of Micellar Catalysis. Hydrophobic reactants partition from the bulk aqueous phase into the micelle's core, where the reaction occurs at an accelerated rate.

Physicochemical Data for this compound (DPB)

The efficacy of a surfactant in micellar catalysis is dictated by its physicochemical properties. The values below provide a baseline for designing experiments.

| Property | Value | Significance | Reference |

| Chemical Formula | C₁₇H₃₀BrN | - | [4] |

| Molecular Weight | 328.33 g/mol | For calculating molar concentrations. | [4][7] |

| Appearance | White to off-white solid/powder | Basic physical identification. | [4] |

| Critical Micelle Conc. (CMC) | ~12-16 mM in pure water | The minimum concentration needed to form micelles and enable catalysis. Can be lowered by adding salts. | [6] |

| Aggregation Number (N) | ~50-80 | The average number of DPB molecules per micelle. Influences the size of the nanoreactor. | [8] |

Application Protocol: One-Pot Synthesis of Flavanones in Aqueous DPB Micelles

This protocol details the synthesis of flavanone, a valuable heterocyclic scaffold in medicinal chemistry, through a tandem Knoevenagel condensation and intramolecular oxa-Michael addition, starting from 2'-hydroxyacetophenone and benzaldehyde.[9][10] The use of DPB in water obviates the need for traditional, often harsh, acid or base catalysts and organic solvents.[9][11]

Rationale for Methodological Choices

-

Catalyst & Solvent: The DPB/water system serves a dual role. Water is the environmentally benign bulk solvent, while the DPB micelles act as the reaction vessel, solubilizing the organic reactants and catalyzing the transformation. This approach aligns with the principles of green chemistry.[1][2]

-

One-Pot Procedure: Combining the condensation and cyclization steps into a single operation (a "one-pot" or tandem reaction) improves process efficiency by reducing handling, solvent waste, and purification steps.[5]

-

Temperature: Moderate heating (e.g., 80 °C) is employed to increase reaction kinetics without requiring high-pressure equipment, ensuring the reaction proceeds at a practical rate.

-

Work-up: Extraction with a water-immiscible organic solvent like ethyl acetate is a standard and effective method for isolating the moderately polar flavanone product from the aqueous surfactant solution.

Materials and Equipment

-

Chemicals:

-

This compound (DPB), ≥97% purity

-

2'-Hydroxyacetophenone

-

Benzaldehyde (or substituted benzaldehydes)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

-

TLC plates (silica gel 60 F₂₅₄)

-

Hexanes and Ethyl Acetate (for TLC and chromatography)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Glass column for chromatography

-

Step-by-Step Experimental Protocol

-

Preparation of the Catalytic Micellar Solution:

-

In a 50 mL round-bottom flask, add this compound (DPB) (0.82 g, 2.5 mmol, 25 mol%).

-

Add deionized water (20 mL).

-

Stir the mixture at room temperature until the DPB is fully dissolved. The concentration (~125 mM) is well above the CMC, ensuring a robust micellar phase.

-

-

Reaction Setup and Execution:

-

To the stirred micellar solution, add 2'-hydroxyacetophenone (1.36 g, 10.0 mmol, 1.0 equiv.).

-

Add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol, 1.0 equiv.).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to 80 °C in a pre-heated oil bath.

-

Causality: Heating provides the necessary activation energy for both the initial condensation and the subsequent cyclization step. The micellar environment ensures the reactants remain in close proximity for an efficient reaction.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Prepare a sample by withdrawing a small aliquot (~0.1 mL) of the reaction mixture, diluting it with ethyl acetate (0.5 mL), and spotting it on a TLC plate.

-

Use a mobile phase of 20% ethyl acetate in hexanes. Visualize the spots under UV light (254 nm).

-

The reaction is complete when the starting material spots (2'-hydroxyacetophenone and benzaldehyde) are no longer visible (typically 4-6 hours).

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, cool the flask to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Causality: Ethyl acetate is a moderately polar solvent that will preferentially dissolve the flavanone product while leaving the highly water-soluble DPB and any inorganic impurities in the aqueous phase. Multiple extractions ensure maximum product recovery.

-

Combine the organic layers.

-

Wash the combined organic phase with brine (1 x 20 mL) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid or oil can be purified by column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to yield the pure flavanone.

-

Figure 2: Experimental workflow for the synthesis of flavanone using DPB micellar catalysis.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Insufficient heating; DPB concentration below CMC; Impure reactants. | Verify oil bath temperature; Ensure correct amount of DPB was added; Use freshly distilled benzaldehyde. |

| Formation of Emulsion during Work-up | High concentration of surfactant stabilizing the organic/aqueous interface. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion; Allow the mixture to stand for a longer period. |

| Product Contaminated with DPB | Inefficient extraction. | Perform an additional wash of the combined organic layers with water or brine; Ensure thorough mixing during extraction without vigorous shaking that promotes emulsions. |

| Side Product Formation | Overheating or prolonged reaction time leading to decomposition or aldol self-condensation of the acetophenone. | Maintain the reaction temperature strictly at 80°C; Stop the reaction as soon as TLC indicates completion. |

References

- 1. acsgcipr.org [acsgcipr.org]

- 2. Is Micellar Catalysis Green Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions [mdpi.com]

- 4. CAS 104-73-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Formulation of Drug Delivery Systems with 1-Dodecylpyridinium Bromide: A Senior Application Scientist's Guide

Foreword: The Resurgence of Cationic Surfactants in Advanced Drug Delivery

For decades, the pharmaceutical industry has been on a quest for precision in drug delivery. The ability to shuttle a therapeutic agent to its specific site of action, while minimizing off-target effects, remains a cornerstone of modern medicine. In this pursuit, cationic surfactants, once primarily relegated to roles as antiseptics and disinfectants, are experiencing a renaissance. Among these, 1-Dodecylpyridinium bromide (DPB), a quaternary ammonium salt, has emerged as a molecule of significant interest. Its unique amphiphilic nature, characterized by a positively charged pyridinium head group and a long hydrophobic dodecyl tail, makes it an excellent candidate for the formulation of sophisticated drug delivery systems. This guide provides a comprehensive overview of the principles and practical protocols for leveraging DPB in the creation of micelles, nanoparticles, and liposomes for targeted therapeutic delivery.

Physicochemical Profile of this compound (DPB)

A thorough understanding of the physicochemical properties of DPB is paramount to its effective application in drug delivery. This knowledge informs every stage of formulation development, from initial design to final characterization.

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₀BrN | --INVALID-LINK--[1] |

| Molecular Weight | 328.33 g/mol | --INVALID-LINK--[2] |

| Appearance | White to off-white solid or powder | --INVALID-LINK--[1] |

| Solubility | Soluble in polar solvents like water and alcohols | --INVALID-LINK--[1] |

| Critical Micelle Concentration (CMC) | Varies with temperature and ionic strength. In aqueous solution at 25°C, it is approximately 14-16 mM. | --INVALID-LINK--[3][4] |

The amphiphilic structure of DPB is the primary driver of its utility. The hydrophobic dodecyl chain readily interacts with non-polar drug molecules, while the cationic pyridinium head group interfaces with aqueous environments and can interact with negatively charged biological membranes. This dual nature allows DPB to self-assemble into various nanostructures, effectively encapsulating and transporting therapeutic payloads.

The Cornerstone of Formulation: Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[5] This is a critical parameter in the design of micellar drug delivery systems. Below the CMC, DPB exists as individual monomers. Above the CMC, the molecules spontaneously form spherical structures where the hydrophobic tails are shielded from the aqueous environment in the core, and the hydrophilic heads form the outer corona. This hydrophobic core serves as a reservoir for poorly water-soluble drugs.

The CMC of DPB is influenced by several factors:

-

Temperature: The CMC of many ionic surfactants, including DPB, often shows a U-shaped dependence on temperature, with a minimum at a specific temperature.

-

Ionic Strength: The addition of salts, such as sodium bromide, can significantly decrease the CMC of DPB. The salt ions shield the electrostatic repulsion between the cationic head groups, promoting micelle formation at lower concentrations.

Protocol for Determining the CMC of DPB

A common and reliable method for determining the CMC is through conductivity measurements. As DPB monomers form micelles, the mobility of the charge carriers in the solution changes, leading to a distinct break in the plot of conductivity versus concentration.

Materials:

-

This compound (DPB)

-

High-purity deionized water

-

Conductivity meter and probe

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of DPB (e.g., 50 mM) in deionized water.

-

Create a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 1 mM to 30 mM).

-

Equilibrate the solutions to a constant temperature (e.g., 25°C).

-

Measure the conductivity of each solution, starting with the most dilute.

-

Plot the conductivity as a function of DPB concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Formulation of DPB-Based Drug Delivery Systems

The versatility of DPB allows for its incorporation into various drug delivery platforms. The choice of system depends on the specific therapeutic application, the properties of the drug to be encapsulated, and the desired release profile.

Micellar Drug Delivery Systems

Micelles are the simplest self-assembled structures formed by DPB and are ideal for solubilizing and delivering hydrophobic drugs.

dot

Caption: Self-assembly of DPB monomers into a drug-loaded micelle.

Protocol for Preparing Drug-Loaded DPB Micelles:

This protocol utilizes the thin-film hydration method, a common technique for preparing drug-loaded micelles.

Materials:

-

This compound (DPB)

-

Hydrophobic drug of interest

-

Organic solvent (e.g., chloroform, methanol, or a mixture)

-

Phosphate-buffered saline (PBS) or other aqueous buffer

-

Rotary evaporator

-

Bath sonicator

Procedure:

-

Dissolution: Dissolve a known amount of the hydrophobic drug and DPB in the organic solvent in a round-bottom flask. The molar ratio of drug to DPB will influence drug loading and micelle stability.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin, uniform film of the drug and DPB on the inner surface of the flask.

-

Hydration: Add the aqueous buffer (e.g., PBS) to the flask. The volume will determine the final concentration of the formulation. The temperature of the buffer should be above the Krafft point of DPB to ensure its solubility.

-

Micelle Formation: Gently agitate the flask to hydrate the film. This can be done by hand or on a shaker. The hydration process allows the DPB molecules to self-assemble into micelles, encapsulating the drug in their hydrophobic cores.

-

Sonication: To ensure the formation of small, uniform micelles, sonicate the suspension in a bath sonicator for a specified period (e.g., 10-15 minutes).

-

Purification (Optional): To remove any unencapsulated drug, the micellar solution can be filtered through a syringe filter (e.g., 0.22 µm) or dialyzed against the buffer.

Nanoparticle Drug Delivery Systems

For applications requiring a more robust delivery vehicle, DPB can be used to formulate nanoparticles. These systems often involve a polymeric core that encapsulates the drug, with DPB acting as a surface-active agent to stabilize the nanoparticle and provide a positive surface charge.

dot

Caption: Structure of a DPB-stabilized polymeric nanoparticle.

Protocol for Preparing DPB-Stabilized Polymeric Nanoparticles:

This protocol employs the solvent evaporation/emulsification method.

Materials:

-

Biodegradable polymer (e.g., PLGA, PCL)

-

Drug of interest

-

This compound (DPB)

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

Aqueous solution (e.g., deionized water, buffer)

-

High-speed homogenizer or sonicator

-

Magnetic stirrer

Procedure:

-

Organic Phase Preparation: Dissolve the polymer and the drug in the organic solvent.

-

Aqueous Phase Preparation: Dissolve DPB in the aqueous solution. The concentration of DPB will affect the particle size and stability of the nanoparticles.

-

Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed or sonicating. This will form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This will lead to the precipitation of the polymer and the formation of solid nanoparticles.

-

Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove excess DPB and unencapsulated drug.

-

Resuspension: Resuspend the purified nanoparticles in a suitable aqueous medium for characterization and further use.

Liposomal Drug Delivery Systems